2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the imidazolylpropylamino and thiazolidinylidene groups. Each step involves carefully controlled reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The imidazolyl and methoxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: Its properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Properties
Molecular Formula |
C27H26N6O3S2 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N6O3S2/c1-18-5-3-13-32-24(18)30-23(29-10-4-12-31-14-11-28-17-31)21(25(32)34)15-22-26(35)33(27(37)38-22)16-19-6-8-20(36-2)9-7-19/h3,5-9,11,13-15,17,29H,4,10,12,16H2,1-2H3/b22-15- |
InChI Key |
RWGFSXUZHKHGOS-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCN5C=CN=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCN5C=CN=C5 |
Origin of Product |
United States |
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